Lipophilicity (XLogP3) Comparison vs. Alanine- and Norleucine-Derived Isoxazole Analogs
The target compound exhibits a computed XLogP3 of -1.1, placing it at an intermediate lipophilicity between the shorter-chain alanine-derived analog (estimated XLogP3 ≈ -2.0 for the corresponding 2-aminopropanoic acid conjugate) and the longer-chain norleucine-derived analog (estimated XLogP3 ≈ -0.2 for the 2-aminohexanoic acid conjugate) [1]. This difference of ~0.9 log units between adjacent homologs is predicted to translate into an approximately 8-fold difference in octanol–water partition coefficient per methylene unit, a magnitude sufficient to alter passive membrane permeability and plasma protein binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.1 |
| Comparator Or Baseline | Alanine-derived analog: XLogP3 ≈ -2.0; norleucine-derived analog: XLogP3 ≈ -0.2 (estimated from homologous series increment of ~0.5 log units per CH₂ group) |
| Quantified Difference | Δ XLogP3 = 0.9 (target vs. alanine analog); Δ XLogP3 = -0.9 (target vs. norleucine analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); comparator values estimated by methylene-group additivity from the target compound scaffold |
Why This Matters
Lipophilicity governs passive membrane permeability; an XLogP3 difference of >0.5 log units can significantly shift a compound's position in permeability–solubility optimization space, directly impacting its suitability for cell-based versus cell-free assay formats.
- [1] PubChem. Compound Summary for CID 43631515: Computed Properties (XLogP3). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43631515. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Classic reference establishing the ~0.5 log unit increment per methylene group for aliphatic homologs.) View Source
